Fosfestrol Sodium's Mechanism of Action in Prostate Cancer Cells: An In-Depth Technical Guide
Fosfestrol Sodium's Mechanism of Action in Prostate Cancer Cells: An In-Depth Technical Guide
Introduction
Fosfestrol (B1227026) sodium, a synthetic, non-steroidal estrogen, has been a therapeutic option for advanced prostate cancer for decades. It is a prodrug that is dephosphorylated in the body to its active metabolite, diethylstilbestrol (B1670540) (DES). While initially utilized for its hormonal effects, namely the suppression of androgen production, research has revealed a multifaceted mechanism of action that extends to direct cytotoxic effects on prostate cancer cells, even in castration-resistant (CRPC) disease. This technical guide provides a comprehensive overview of the molecular mechanisms through which fosfestrol sodium exerts its anti-neoplastic effects on prostate cancer cells, intended for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
Fosfestrol sodium's therapeutic efficacy in prostate cancer is attributed to a combination of indirect hormonal effects and direct cellular actions.
Hormonal Effects: Androgen Suppression
The primary and most well-understood mechanism is the suppression of the hypothalamic-pituitary-gonadal axis.[1] DES, the active form of fosfestrol, exerts negative feedback on the hypothalamus, leading to a reduction in the secretion of luteinizing hormone-releasing hormone (LHRH).[2] This, in turn, decreases the pituitary's release of luteinizing hormone (LH), ultimately leading to a significant reduction in testicular androgen production.[1][3] Additionally, DES can directly inhibit androgen synthesis in both the testes and adrenal glands.[4]
Direct Cytotoxic Effects on Prostate Cancer Cells
Beyond its hormonal influence, fosfestrol, through its conversion to DES, exhibits direct cytotoxic effects on prostate cancer cells, independent of their androgen sensitivity.[4][5] This is particularly relevant in the context of CRPC, where androgen-deprivation therapies are no longer effective.
A significant component of DES's direct action is the induction of apoptosis, or programmed cell death, in prostate cancer cells.[1][5] This process is initiated through multiple pathways:
-
Caspase Activation: Studies have shown that DES treatment leads to the activation of executioner caspases, such as caspase-3, in androgen-dependent prostate cancer cells like LAPC-4.[6]
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical in determining a cell's fate. A lower expression of Bcl-2 has been associated with a more favorable response to DES diphosphate (B83284) treatment in prostate cancer patients.[7] Antisense oligodeoxynucleotides against Bcl-2 have been shown to enhance DES-induced cytotoxicity in the PC-3 cell line.[8]
DES has been demonstrated to disrupt the normal progression of the cell cycle in prostate cancer cells. Fluorescence flow cytometry analysis has revealed that treatment with DES leads to an accumulation of cells in the G2/M phase of the cell cycle and an increase in the proportion of hypodiploid (apoptotic) nuclei.[5]
There is evidence to suggest that DES can interfere with microtubule function, which is essential for mitosis, cell structure, and intracellular transport. Some studies have reported that DES inhibits the assembly of microtubules.[5] This disruption of microtubule polymerization can lead to metaphase arrest and ultimately, cell death.
Telomerase is an enzyme that is highly active in most cancer cells and is responsible for maintaining the length of telomeres, thus enabling cellular immortality. DES has been shown to inhibit telomerase activity and gene expression in both androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines.[2] Interestingly, in LNCaP cells, the combination of DES and testosterone (B1683101) resulted in a synergistic inhibition of telomerase activity.[2]
-
TGF-β Signaling: DES is known to upregulate transforming growth factor-beta (TGF-β), which can have both tumor-suppressive and pro-metastatic roles depending on the cellular context.[9] In the context of DES's cytotoxic effects, the upregulation of TGF-β is thought to contribute to apoptosis.[9]
-
MAPK Pathway: DES can modulate the activity of mitogen-activated protein kinases (MAPKs), such as JNK and p38. In both LAPC-4 and PC-3 cells, DES has been shown to activate p38 kinase, which can lead to the phosphorylation and subsequent degradation of cyclin D1, a key regulator of cell cycle progression.[6]
Quantitative Data on Fosfestrol/DES Efficacy
The following tables summarize the in vitro and clinical efficacy of fosfestrol and its active metabolite, DES.
In Vitro Cytotoxicity of Diethylstilbestrol (DES)
| Cell Line | Androgen Sensitivity | IC50 / LD50 (µM) | Reference |
| DU145 | Independent | 19-25 | [5] |
| 1-LN | Independent | 19-25 | [5] |
| PC-3 | Independent | 19-25 | [5] |
| LNCaP | Dependent | 19-25 | [5] |
| 22RV1 | Independent | 10 (for 24h treatment) | [4] |
Clinical Efficacy of Fosfestrol in Castration-Resistant Prostate Cancer (CRPC)
| Study | Number of Patients | Dosing Regimen | PSA Response (>50% decrease) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Orlando et al. (2000) | 38 | 100 mg orally, three times daily | 79% | 7 months | 13 months (for responders) | [10] |
| Kalaiyarasi et al. (2019) | 47 | 120 mg orally, three times daily | 55% | 6.8 months | 14.7 months | [11][12] |
| Unnikrishnan et al. (2023) | 65 | 120 mg orally, three times daily | 63% | 8.3 months | 27.5 months | [13][14] |
| Droz et al. (1993) | Review | High-dose infusion | ~50% (tumor marker decrease) | Not Reported | 5 months | [15] |
| Kattan et al. (1993) | 16 | High-dose infusion | >50% reduction in 8/15 patients | Not Reported | Not Reported | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3, DU145) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete growth medium and incubate for 24 hours.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of DES or fosfestrol sodium. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Cell Culture and Treatment: Culture prostate cancer cells to 60-70% confluency and treat with DES or fosfestrol sodium at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include the apoptotic population.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically ~610 nm).
-
Data Analysis: Analyze the DNA content histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 (apoptotic) population.
Western Blotting for Apoptosis-Related Proteins (e.g., Bcl-2, Bax)
-
Cell Lysis: After treatment with fosfestrol or DES, wash the prostate cancer cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C with gentle agitation. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control to determine the relative changes in protein expression.
Visualizations of Mechanisms and Workflows
References
- 1. Low-dose diethylstilbestrol for the treatment of advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic estrogen diethylstilbestrol (DES) inhibits the telomerase activity and gene expression of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
- 4. Quantitative proteomic determination of diethylstilbestrol action on prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Direct estradiol and diethylstilbestrol actions on early- vs. late-stage prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Absence of Bcl-2 expression favors response to the short-term administration of diethylstilbestrol diphosphate in prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of diethylstilbestrol induced cytotoxicity by bcl-2 antisense oligodeoxynucleotides and a glutathione depletor for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - ecancer [ecancer.org]
- 10. Low-dose continuous oral fosfestrol is highly active in 'hormone-refractory' prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer—a real-world experience - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Outcomes and toxicity of oral Fosfestrol in metastatic castration-resistant prostate cancer-a real-world experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-dose continuous-infusion fosfestrol in hormone-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [High dose fosfestrol in phase I-II trial for the treatment of hormone-resistant prostatic adenocarcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
